molecular formula C6H7ClN2OS B12074674 4-Chloro-5-methylthiophene-2-carbohydrazide

4-Chloro-5-methylthiophene-2-carbohydrazide

Cat. No.: B12074674
M. Wt: 190.65 g/mol
InChI Key: RYDWIASPQKDNLA-UHFFFAOYSA-N
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Description

4-Chloro-5-methylthiophene-2-carbohydrazide is a heterocyclic compound featuring a thiophene ring substituted with chlorine at the 4-position, a methyl group at the 5-position, and a carbohydrazide (-CONHNH₂) moiety at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves the reaction of thiophene precursors with hydrazine derivatives under controlled conditions, as exemplified by the preparation of analogous compounds in and . The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group, which modulate its participation in condensation and cyclization reactions.

Properties

Molecular Formula

C6H7ClN2OS

Molecular Weight

190.65 g/mol

IUPAC Name

4-chloro-5-methylthiophene-2-carbohydrazide

InChI

InChI=1S/C6H7ClN2OS/c1-3-4(7)2-5(11-3)6(10)9-8/h2H,8H2,1H3,(H,9,10)

InChI Key

RYDWIASPQKDNLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)NN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methylthiophene-2-carbohydrazide typically involves the reaction of 4-chloro-5-methylthiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is obtained after purification .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve scalable and efficient synthetic routes. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This method can be adapted for the large-scale production of 4-Chloro-5-methylthiophene-2-carbohydrazide.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methylthiophene-2-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or halogen groups .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-5-methylthiophene-2-carbohydrazide is being investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents . Research indicates that derivatives of this compound can inhibit microbial growth and induce apoptosis in cancer cells by interacting with specific biological targets, such as enzymes and receptors .

Material Science

In material science, this compound is utilized in the production of advanced materials, including polymers and coatings . Its unique chemical structure allows it to serve as a corrosion inhibitor and enhance the durability of materials. The incorporation of 4-chloro-5-methylthiophene-2-carbohydrazide into polymer matrices can improve their mechanical properties and resistance to environmental degradation.

Organic Synthesis

As an intermediate, 4-chloro-5-methylthiophene-2-carbohydrazide plays a crucial role in synthesizing various heterocyclic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for creating complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various hydrazide derivatives on human cancer cell lines. The results indicated that certain derivatives of 4-chloro-5-methylthiophene-2-carbohydrazide exhibited significant activity against colon adenocarcinoma and breast adenocarcinoma cell lines. These findings suggest that modifications to the compound can enhance its therapeutic potential against specific cancers .

Case Study 2: Material Enhancement

Research focused on the incorporation of 4-chloro-5-methylthiophene-2-carbohydrazide into polymer coatings demonstrated improved resistance to corrosion compared to traditional coatings. The study highlighted how the compound's unique properties contribute to enhanced performance in harsh environments, making it suitable for industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 4-Chloro-5-methylthiophene-2-carbohydrazide with structurally related thiophene derivatives, emphasizing substituent effects:

Compound Name Substituents (Thiophene Position) Key Functional Groups Melting Point (°C) Spectral Data (¹H-NMR δ, ppm) Source
4-Chloro-5-methylthiophene-2-carbohydrazide 4-Cl, 5-Me, 2-CONHNH₂ Hydrazide Not Reported Not Provided
N′-(4-Chlorobenzylidene)thiophene-2-carbohydrazide 2-CONHNH₂, 4-Cl (benzylidene) Hydrazone N/A N-H⋯O hydrogen bonding (δ 8.34–8.71)
5-Methylthiophene-2-carbonyl chloride 5-Me, 2-COCl Acyl chloride N/A ESI-MS: m/z 193.04 (M+Na)+
5-(4-Fluorophenyl)thiophene-2-carbaldehyde 5-(4-FPh), 2-CHO Aldehyde N/A Not Provided
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde 5-(4-MeOPh), 2-CHO Aldehyde N/A Not Provided

Key Observations:

  • Electronic Effects: The chlorine atom in 4-Chloro-5-methylthiophene-2-carbohydrazide enhances electrophilicity at the 2-position, facilitating nucleophilic attacks (e.g., hydrazide formation). In contrast, electron-donating groups like methoxy in 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde reduce reactivity toward electrophiles .
  • Hydrogen Bonding: Hydrazide and hydrazone derivatives (e.g., N′-(4-Chlorobenzylidene)thiophene-2-carbohydrazide) exhibit intermolecular N-H⋯O interactions, influencing crystal packing and solubility .

Physicochemical Properties

  • Solubility: The hydrazide group enhances water solubility compared to acyl chlorides (e.g., 5-Methylthiophene-2-carbonyl chloride) but reduces it relative to carboxylic acids (e.g., 5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid, ) .
  • Thermal Stability: Methyl and chloro substituents improve thermal stability, as seen in analogous compounds with decomposition points above 100°C (e.g., compound 5 in , m.p. 112.8–115.1°C) .

Biological Activity

4-Chloro-5-methylthiophene-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and research findings from various studies.

The synthesis of 4-Chloro-5-methylthiophene-2-carbohydrazide typically involves several steps:

  • Formation of the Thiophene Ring : The thiophene structure can be synthesized through methods like the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
  • Substituent Introduction : The chloro and methyl groups are introduced via electrophilic substitution reactions.
  • Carbohydrazide Formation : This is achieved by reacting an ester or acid chloride with hydrazine hydrate under reflux conditions.

Chemical Structure

PropertyDetails
CAS No. 1399659-56-3
Molecular Formula C7H8ClN3OS
Molecular Weight 203.67 g/mol
IUPAC Name 4-chloro-5-methylthiophene-2-carbohydrazide

Antimicrobial Properties

Research indicates that 4-Chloro-5-methylthiophene-2-carbohydrazide exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key enzymatic pathways.

  • Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and found it to inhibit bacterial growth effectively, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Activity

The compound has also been assessed for its anticancer properties, particularly in inducing apoptosis in cancer cell lines.

  • Research Findings : In vitro assays demonstrated that 4-Chloro-5-methylthiophene-2-carbohydrazide could induce cell death in various cancer cell lines, including breast and colon cancer cells. The compound's efficacy was compared to standard chemotherapeutics, showing promising results in enhancing cytotoxicity .

The biological activity of 4-Chloro-5-methylthiophene-2-carbohydrazide is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells:

  • Antimicrobial Mechanism :
    • Inhibition of bacterial enzyme activity.
    • Disruption of cell membrane integrity leading to cell lysis.
  • Anticancer Mechanism :
    • Induction of apoptosis through activation of caspases.
    • Inhibition of cell proliferation by interfering with cellular signaling pathways.

Comparative Analysis with Similar Compounds

4-Chloro-5-methylthiophene-2-carbohydrazide can be compared with similar compounds to highlight its unique properties:

CompoundAntimicrobial ActivityAnticancer Activity
4-Chloro-5-methylthiophene-2-carbohydrazideHighModerate
4-Chloro-5-isobutylthiophene-2-carbohydrazideModerateHigh
4-Chloro-5-propylthiophene-2-carbohydrazideLowModerate

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